N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide
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Overview
Description
“N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a fused bicyclic heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A transition metal-free and efficient cascade reaction of ynones with 2-methylbenzimidazoles under mild conditions has also been reported .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis
A transition metal-free and efficient cascade reaction of ynones with 2-methylbenzimidazoles under mild conditions has been revealed. This cascade reaction involved a Michael addition/intramolecular cycloaddition/dehydration and provided the desired benzo[4,5]imidazo[1,2-a]pyridines in moderate to good yield .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .Scientific Research Applications
- Researchers have synthesized derivatives and assessed their activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Antimicrobial Activity
Synthetic Methods and SAR Analysis
Mechanism of Action
Target of Action
The compound “N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide” belongs to the class of imidazole-containing compounds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Mode of Action
Without specific information on this compound, it’s challenging to provide a detailed mode of action. Many imidazole derivatives exert their effects by interacting with various enzymes and receptors in the body .
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it’s likely that multiple pathways could be affected .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution .
Result of Action
Based on the activities of other imidazole derivatives, potential effects could include anti-inflammatory, antitumor, antidiabetic, and other effects .
properties
IUPAC Name |
N-(2-cyano-4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN5O2/c19-11-5-6-12(10(7-11)9-20)21-17(26)15-8-16(25)23-18-22-13-3-1-2-4-14(13)24(15)18/h1-7,15H,8H2,(H,21,26)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDNDAFASHHEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=C(C=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-4-fluorophenyl)-2-oxo-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide |
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